1-(Cyclopent-1-en-1-yl)-4-methylbenzene

Description

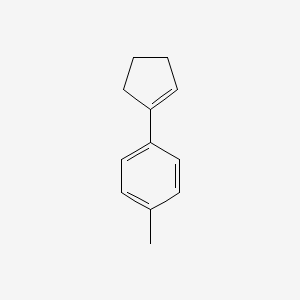

1-(Cyclopent-1-en-1-yl)-4-methylbenzene is an aromatic compound featuring a methyl-substituted benzene ring conjugated to a cyclopentene moiety. The cyclopentene ring introduces strain and unsaturation, influencing its reactivity and physical properties. Its structural uniqueness lies in the planar alignment of the cyclopentene ring relative to the benzene core, as observed in crystallographic studies .

Properties

CAS No. |

827-56-5 |

|---|---|

Molecular Formula |

C12H14 |

Molecular Weight |

158.24 g/mol |

IUPAC Name |

1-(cyclopenten-1-yl)-4-methylbenzene |

InChI |

InChI=1S/C12H14/c1-10-6-8-12(9-7-10)11-4-2-3-5-11/h4,6-9H,2-3,5H2,1H3 |

InChI Key |

NFSDKPOJUBHNPS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopent-1-en-1-yl)-4-methylbenzene typically involves the cyclization of functionalized dienes. One common method is the cycloisomerization of 1,5- and 1,6-dienes catalyzed by cationic palladium phenanthroline complexes . This reaction proceeds under mild conditions and yields the desired cyclopentene derivative with good selectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloisomerization processes using palladium catalysts. The reaction conditions are optimized to ensure high yield and purity, making the process efficient and cost-effective for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopent-1-en-1-yl)-4-methylbenzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the cyclopentene ring to a cyclopentane ring.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Friedel-Crafts alkylation and acylation reactions using aluminum chloride (AlCl₃) as a catalyst are common.

Major Products:

Oxidation: Formation of cyclopent-1-en-1-yl ketones or alcohols.

Reduction: Formation of cyclopentane derivatives.

Substitution: Introduction of various alkyl or acyl groups onto the benzene ring.

Scientific Research Applications

1-(Cyclopent-1-en-1-yl)-4-methylbenzene has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopent-1-en-1-yl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their activity. Additionally, it can bind to specific receptors, modulating their signaling pathways and exerting various biological effects .

Comparison with Similar Compounds

Substituent Effects on Aromatic Systems

The substituent on the benzene ring significantly alters electronic and steric properties. Below is a comparison with key analogs:

Key Observations :

- Electron Density : The cyclopentene group in the target compound donates electron density via conjugation, enhancing electrophilic substitution reactivity compared to electron-withdrawing groups like azides .

- Steric Effects : Bulky substituents (e.g., allyloxymethyl in ) reduce accessibility to the benzene ring, whereas smaller groups (methyl, azide) allow greater reactivity.

Oxidation Behavior

1-Methoxy-4-(1-methylethyl)benzene undergoes catalytic oxidation to form hydroperoxides and ketones .

Halogenation and Functionalization

Iodination protocols for terminal alkynes (e.g., synthesis of 1-iodoalkynes in ) suggest that the cyclopentene moiety could undergo similar oxidative iodination, yielding iodinated derivatives. However, the strain in cyclopentene may favor addition reactions over substitution.

Photochemical Reactivity

Compounds like 1-(1-(Allyloxy)ethyl)-4-methoxybenzene undergo photocycloadditions under iridium catalysis . The cyclopentene ring in the target compound may participate in [2+2] or [4+2] cycloadditions under UV light, offering routes to polycyclic architectures.

Physical Properties and Crystallography

Crystal structure analyses of quinoline derivatives containing the cyclopentene group (e.g., 8-{1-[3-(cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline) reveal:

- Planar Alignment : The cyclopentene ring is inclined at ~15–70° relative to the benzene ring, influencing packing efficiency .

- This contrasts with azide-containing analogs, where dipolar interactions may prevail .

Toxicity and Handling Considerations

Handling precautions for the target compound should include standard PPE and ventilation.

Biological Activity

1-(Cyclopent-1-en-1-yl)-4-methylbenzene, also known as para-methylcyclopentene, is a compound of interest due to its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure consists of a cyclopentene ring attached to a para-methyl-substituted benzene ring. This unique configuration influences its reactivity and interactions with biological targets.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can bind to the active sites of various enzymes, inhibiting their activity. This is crucial for its potential therapeutic applications in regulating metabolic pathways.

- Receptor Binding : It interacts with specific receptors, modulating signaling pathways that can lead to various biological effects, including anti-inflammatory responses and potential neuroprotective effects .

Biological Activities

Research has indicated several promising biological activities associated with this compound:

- Anti-inflammatory Effects : Studies suggest that the compound may inhibit the expression of pro-inflammatory cytokines, which are involved in various inflammatory diseases .

- Neuroprotective Properties : Preliminary findings indicate that it may protect neuronal cells from oxidative stress, potentially through the modulation of oxidative stress markers and inflammatory responses .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Mechanism

In a study investigating the effects of this compound on human aortic endothelial cells (HAEC), it was found that treatment with the compound significantly reduced the expression of MCP-1 mRNA levels. This indicates its potential role in modulating inflammatory responses in vascular tissues . Further analysis revealed that pre-treatment with the compound inhibited the increase in MCP-1 protein levels induced by IL-1β, suggesting a protective effect against inflammation-related damage.

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to its specific structural features. For instance:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 1-(Cyclopent-1-en-1-yl)benzene | Lacks methyl group | Different enzyme interactions |

| 4-Methylcyclopent-1-en-1-ylbenzene | Methyl group on cyclopentene ring | Varying reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.